N-(4-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-(4-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an acetyl group and a pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent.
Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the pyrrolidinone moiety: This step involves the reaction of the intermediate compound with 2-pyrrolidinone under suitable conditions, often involving a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The acetyl and pyrrolidinone moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-aminobenzenesulfonamide: Lacks the pyrrolidinone moiety, which may affect its binding properties.
N-(4-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Substitutes the acetyl group with a methyl group, potentially altering its reactivity and biological activity.
Uniqueness
N-(4-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of both the acetyl and pyrrolidinone groups, which confer distinct chemical and biological properties. These functional groups may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13(21)14-4-6-15(7-5-14)19-25(23,24)17-10-8-16(9-11-17)20-12-2-3-18(20)22/h4-11,19H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTANYYOUCHSRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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